(E)-N'-(4-甲氧基苄叉亚甲基)-4-甲基-3-苯基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzylidene” and “4-methyl-3-phenyl” groups suggest that this compound has additional functional groups attached to the pyrazole ring, which could significantly affect its properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the additional functional groups attached at the 4th and 5th positions. The exact structure would depend on the nature of these groups .

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The reactivity of this specific compound would likely be influenced by the additional functional groups.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups attached to the pyrazole ring. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

科学研究应用

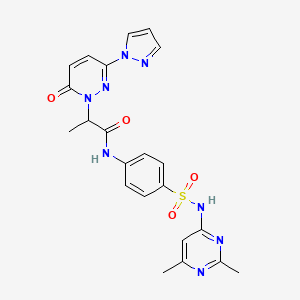

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit tumor cell growth. It may interfere with cell signaling pathways or induce apoptosis in cancer cells .

- Anti-inflammatory Effects : (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has shown anti-inflammatory activity, making it a candidate for drug development in inflammatory diseases .

- Organic Semiconductors : Its π-conjugated structure suggests that it could be useful in organic electronic devices, such as organic field-effect transistors (OFETs) or organic photovoltaics (solar cells). Researchers investigate its charge transport properties and stability .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

未来方向

作用机制

Target of Action

It is known that similar compounds, such as semicarbazones and oxadiazoles, have a wide range of biological interactions . They have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycaemic activities .

Mode of Action

It is known that the reaction between 4-methoxybenzadehyde and semicarbazide was investigated using semi-empirical/austin model (am1) and density functional theory (dft) [rb3lyp/6-31g(d)] calculations . The cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found via two routes .

Biochemical Pathways

It is known that compounds containing the 1,3,4-oxadiazole ring system have been identified as the main core of many bioactive molecules . They interfere with insect’s chitin biosynthesis , which suggests that they may affect similar biochemical pathways in other organisms.

Result of Action

It is known that semicarbazones exhibit anti-convulsant, anti-tubercular, anti-oxidant, anti-microbial, analgesic, anti-pyretic and anti-inflammatory activities .

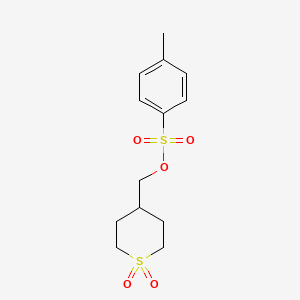

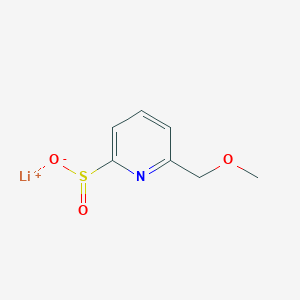

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature until the desired compound is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

CAS 编号 |

1285531-34-1 |

产品名称 |

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide |

分子式 |

C19H18N4O2 |

分子量 |

334.379 |

IUPAC 名称 |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |

InChI 键 |

XFFWHWDUDDYZHK-UDWIEESQSA-N |

SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)

![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989947.png)

![1-(2,5-Difluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2989948.png)

![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)

![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)